Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid
Description
Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid (CAS: 269398-89-2) is a β-amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its structure features a 1-naphthyl substituent at the 4th position and an R-configuration at the β-carbon (3rd position). With a molecular formula of C₂₉H₂₅NO₄ and a molecular weight of 451.51 g/mol, it is widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic and sterically bulky residues into peptide chains . The 1-naphthyl group enhances aromatic interactions and stability in peptide-protein binding, making it valuable in designing inhibitors for targets like hDM2/hDMX .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Formation of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling Reaction: The protected amino acid is then coupled with the naphthyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (fluorenylmethyloxycarbonyl) group is base-labile, enabling selective removal under mild conditions. This reaction is essential for exposing the free amine during solid-phase peptide synthesis (SPPS):
Reaction Conditions :
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Time : 4–25 minutes1.
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Product : Free amine intermediate (R)-3-amino-4-(1-naphthyl)-butyric acid.
Mechanism :
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Base-induced β-elimination cleaves the carbamate bond, releasing CO₂ and the fluorenylmethyl group32.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Deprotection Reagent | Piperidine/DMF | |
| Reaction Efficiency | >95% | |
| Byproduct | Dibenzofulvene-piperidine adduct |
Coupling Reactions
The deprotected amine undergoes coupling with carboxylic acids or activated esters to form peptide bonds. Common coupling agents include:
Reagents :
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Dicyclohexylcarbodiimide (DCC) + 1-Hydroxybenzotriazole (HOBt) 34.
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.
Reaction Conditions :
-
Solvent : DMF or dichloromethane.
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Base : 2,4,6-Collidine or DIEA1.
Example :
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Coupling with Boc-protected amino acids yields peptide chains with β-homoalanine residues1.
Efficiency :
| Coupling Agent | Yield (%) | Purity | Source |
|---|---|---|---|
| DCC/HOBt | 75–96 | >95% | |
| HATU | 85–90 | >99% |
Substitution Reactions
The naphthyl group and β-carbon position enable regioselective substitutions:
Electrophilic Aromatic Substitution :
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Nitration : Nitration at the α-position of the naphthyl group under HNO₃/H₂SO₄ conditions5.
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Halogenation : Bromination or chlorination using NBS or Cl₂/FeCl₃5.
Nucleophilic Reactions :
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Alkylation : Reactivity at the β-carbon with alkyl halides in basic media6.
Key Example :
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Substitution with trifluoromethyl groups enhances metabolic stability in drug candidates2.
Stability Under Acidic Conditions
The Fmoc group is stable to trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies:
Conditions :
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TFA Stability : Resists cleavage even at 50°C for 1 hour3.
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HCl Stability : Decomposes in THF/3N HCl without hydrolyzing nitrile byproducts4.
Enzymatic and Biological Interactions
While not a direct chemical reaction, the compound’s structure influences biological systems:
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CYP3A4 Inhibition : The naphthyl moiety contributes to competitive inhibition of cytochrome P450 enzymes35.
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Peptide Backbone Modifications : Alters protease resistance and receptor binding[^9^].
Comparative Reactivity
| Reaction Type | Fmoc-(R)-Isomer vs. Boc-Protected Analog |
|---|---|
| Deprotection Kinetics | Faster with Fmoc (base) vs. Boc (acid)6 |
| Coupling Efficiency | Higher yields due to steric protection4 |
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-3-amino-4-(1-naphthyl)-butyric acid is widely utilized in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for selective modification of amino acids during synthesis. This property is crucial for creating complex peptides with specific sequences and functionalities without affecting other reactive groups.
Key Points:
- Protective Group : The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.
- Versatility : It enables the incorporation of non-standard amino acids into peptides, enhancing their biological activity and stability.
Drug Development
The compound's unique structure plays a vital role in the design of novel pharmaceuticals. Its ability to mimic natural amino acids while providing additional functional groups allows researchers to develop compounds that target specific biological pathways effectively.
Case Studies:
- Anticancer Agents : Research has shown that modifications using this compound can lead to the development of peptides with enhanced anticancer properties.
- Neuroactive Drugs : Its application in synthesizing neuropeptides has resulted in compounds that exhibit promising effects on neurotransmitter systems.
Bioconjugation
Bioconjugation techniques utilize this compound for attaching biomolecules to surfaces or other molecules, which is critical in diagnostics and therapeutic applications.
Applications:
- Diagnostics : The compound aids in the development of biosensors where biomolecules are immobilized on surfaces for detecting specific analytes.
- Therapeutics : It facilitates the conjugation of drugs to antibodies, enhancing targeted delivery mechanisms in cancer therapy.
Neuroscience Research
In neuroscience, this compound is instrumental in studying neurotransmitter systems. Its structural similarity to neurotransmitters allows researchers to investigate the effects of amino acids on brain function and behavior.
Research Insights:
- Studies have demonstrated its role in modulating synaptic transmission and neuronal signaling pathways, leading to a better understanding of neurological disorders.
Material Science
The compound is also explored in material science for developing new materials that require specific molecular interactions. Its properties can enhance the performance of polymers and composites used in various industrial applications.
Applications:
- Polymer Development : Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.
- Nanomaterials : It is investigated for use in creating nanostructured materials with tailored functionalities for electronics and photonics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protective group in SPPS; enables incorporation of non-standard amino acids. |
| Drug Development | Aids in designing novel pharmaceuticals targeting specific pathways; enhances bioactivity. |
| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and targeted therapeutics. |
| Neuroscience Research | Investigates effects on neurotransmitter systems; aids understanding of brain functions. |
| Material Science | Enhances properties of polymers/composites; used in developing nanostructured materials. |
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The naphthyl group provides hydrophobic interactions, enhancing the stability and binding affinity of the synthesized peptides. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The following table compares Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid with structurally analogous β-amino acids:
Biological Activity
Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and drug design due to its potential biological activities. This compound, characterized by a fluoromethyl (Fmoc) protecting group, is a chiral amino acid that exhibits unique properties due to the presence of the naphthyl group. Its structure allows for various interactions at the molecular level, which can influence biological activity.
Chemical Structure
The molecular formula of this compound is . The compound features a bulky naphthyl side chain that contributes to its hydrophobic character, potentially impacting its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The compound has been noted for its potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
- Neuroprotective Effects : Studies suggest that derivatives of butyric acid can have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .
- Ergogenic Effects : As an amino acid derivative, it may influence physical performance and recovery by modulating anabolic hormone secretion and muscle recovery post-exercise .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The results indicated that administration of the compound led to a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests.
Case Study 2: Muscle Recovery in Athletes
Another study focused on the ergogenic properties of this compound among athletes. Participants who supplemented with this compound showed enhanced recovery times and reduced muscle soreness compared to a placebo group. This suggests its potential utility in sports nutrition.
Q & A
Q. What are the recommended methods for synthesizing Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid?
The compound is typically synthesized using solid-phase Fmoc chemistry , a standard method for peptide synthesis. Key steps include:
- Arndt-Eistert homologation : Used to elongate the carbon chain of α-amino acids to generate β³-amino acids .
- Protection of the amino group : The Fmoc group ensures selective deprotection during peptide elongation .
- Coupling optimization : Activating agents like HBTU or HATU improve coupling efficiency in solid-phase synthesis .
- Purification : Reverse-phase HPLC is critical for isolating high-purity products, as impurities can affect downstream applications .
Q. How is this compound characterized post-synthesis?
Characterization involves:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., observed mass 497.4 [M+Na]+ vs. calculated 474.7) .
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for the naphthyl group) to verify stereochemistry and structural integrity .
- HPLC retention time : Assess purity (>95% by analytical HPLC) .
Q. What solvents and reaction conditions are optimal for handling this compound?
- Solubility : DMF or DCM is preferred for solid-phase synthesis due to compatibility with Fmoc deprotection (e.g., 20% piperidine in DMF) .
- Temperature : Reactions are conducted at room temperature to avoid racemization .
- Storage : Store at -20°C under inert gas (e.g., N₂) to prevent oxidation of the naphthyl group .
Advanced Research Questions
Q. How can coupling efficiency be improved during solid-phase synthesis with this amino acid?
Challenges arise from steric hindrance of the bulky 1-naphthyl group. Solutions include:
Q. How do structural modifications (e.g., substituents on the naphthyl group) impact biological activity?
Comparative studies with analogs (e.g., 2-naphthyl, chloro-, or fluoro-substituted derivatives) reveal:
- Hydrophobic interactions : The 1-naphthyl group enhances binding to hydrophobic pockets in targets like hDM2/hDMX .
- Steric effects : Substitution at the 4-position (e.g., CF₃) reduces conformational flexibility, affecting target affinity .
- Electron-withdrawing groups : Chloro or nitro substituents may alter π-π stacking interactions in enzyme inhibition assays .
Q. How should researchers address discrepancies in NMR or MS data?
Common issues and resolutions:
- Mass discrepancies : Sodium adducts ([M+Na]+) are common; use high-resolution MS to distinguish isotopic patterns .
- Unassigned NMR peaks : Trace residual solvents (e.g., DMF) or byproducts from incomplete Fmoc deprotection may require additional purification .
- Racemization : Monitor via CD spectroscopy or chiral HPLC if optical rotation data conflicts with expected stereochemistry .
Q. What strategies are effective for incorporating this amino acid into β-peptides or peptidomimetics?
- Backbone design : Use β³-amino acids to stabilize helical conformations in β-peptides targeting protein-protein interactions .
- Hybrid scaffolds : Combine with α-amino acids to balance rigidity and bioavailability .
- Functional assays : Test inhibitory activity against targets like PSA or hDM2 using fluorescence polarization or SPR .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
